4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride
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Overview
Description
4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl chloride group, a urea derivative, and a methoxyethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzenesulfonyl chloride with 3-(2-methoxyethyl)urea under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride include other sulfonyl chlorides and urea derivatives. For example:
4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride: A closely related compound with similar reactivity and applications.
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride: Another derivative with additional methoxyethyl groups, which may alter its chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-8-7-9(3-4-10(8)19(12,16)17)14-11(15)13-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADVXOWQJFQAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCCOC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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